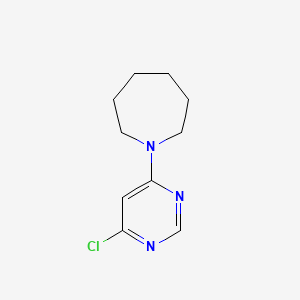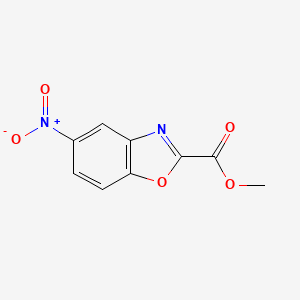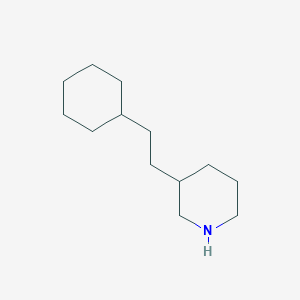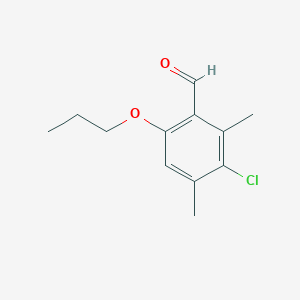![molecular formula C12H17Cl2NO B1424006 4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride CAS No. 1220033-09-9](/img/structure/B1424006.png)
4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride
Vue d'ensemble
Description
“4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17Cl2NO . It is a solid substance at room temperature .
Synthesis Analysis
Piperidones, which include “4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a subject of considerable efforts .Molecular Structure Analysis
The molecular structure of “4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a benzyl group with a chlorine atom .Physical And Chemical Properties Analysis
“4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride” is a solid substance at room temperature. It has a molecular weight of 262.18 .Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
A study explored the synthesis and anti-acetylcholinesterase (anti-AChE) activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, revealing potent inhibitors of AChE. These compounds, particularly one with an IC50 of 0.56 nM, demonstrated substantial affinity for AChE over BuChE, indicating potential as antidementia agents due to their marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).
Energy Expenditure and Metabolic Rate
Research on the non-amphetaminic compound (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170) in rats indicated a thermogenic effect by increasing resting oxygen consumption and energy expenditure, suggesting a role in metabolic rate modulation. This compound also showed potential in reducing body weight gain and food intake through its action on mitochondrial oxygen consumption (Massicot et al., 1985).
Cholesterol Biosynthesis Inhibition
The compound BIBB 515, a potent inhibitor of 2,3-oxidosqualene cyclase, demonstrated dose-dependent lipid-lowering activity in animal models. The study suggested that the lipid-lowering effect of BIBB 515 primarily results from an inhibition of LDL production, offering a novel approach for lipid-lowering therapy (Eisele et al., 1997).
Selective Estrogen Receptor Modulation
A novel compound, identified for its potent estrogen antagonist potency relative to raloxifene in vitro and in vivo, showed significant effects on bone tissues and serum lipids. This compound represents a class known as selective estrogen receptor modulators (SERMs), which have beneficial effects on bone and lipid metabolism while antagonizing estrogen in breast and uterine tissues (Palkowitz et al., 1997).
Orientations Futures
The future directions for “4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride” and similar compounds likely involve further exploration of their synthesis and potential applications. Piperidines are among the most important synthetic fragments for designing drugs, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICNZSBVHUFLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423931.png)
![Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423933.png)
![Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423934.png)
![N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide](/img/structure/B1423935.png)




![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1423943.png)

